S63845

概要

説明

- S63845は、細胞生存および抗アポトーシス経路に関与するタンパク質であるMCL1(骨髄性白血病細胞1)の強力な阻害剤です。

- 多発性骨髄腫、白血病、リンパ腫細胞などのMCL1依存性癌細胞を選択的に標的とします。

- この化合物は、BAX/BAK依存性ミトコンドリアアポトーシス経路を活性化し、細胞死を引き起こします .

科学的研究の応用

- S63845 has significant applications in research:

Cancer Studies: Investigating MCL1 inhibition as a therapeutic strategy.

Combination Therapies: Used alone or in combination with other anticancer drugs.

Solid Tumors: Effective against some solid tumor cell lines.

作用機序

- S63845はMCL1に結合し、プロアポトーシスタンパク質との相互作用を阻害します。

- この阻害は、ミトコンドリア膜の透過性を高め、アポトーシスを引き起こします。

- 分子標的は、BAXとBAKであり、細胞死経路の主要な調節因子です。

生化学分析

Biochemical Properties

S63845 potently kills MCL1-dependent cancer cells, including multiple myeloma, leukemia, and lymphoma cells, by activating the BAX/BAK-dependent mitochondrial apoptotic pathway . It has been shown to interact with MCL1 and disrupt the binding of BAK, BAX, and BIM to MCL1 .

Cellular Effects

This compound has been shown to affect the hematopoiesis of various lineages in the early stage of action, causing extramedullary compensatory hematopoiesis in the myeloid and megakaryocytic lineages . It also affects the maturation of the erythroid lineage in the intramedullary and extramedullary segments and inhibits both the intramedullary and extramedullary lymphoid lineages .

Molecular Mechanism

This compound exerts its effects at the molecular level by competitively binding to MCL1, disrupting the binding of BAK, BAX, and BIM to MCL1 . This leads to the activation of the BAX/BAK-dependent mitochondrial apoptotic pathway .

Temporal Effects in Laboratory Settings

This compound has been shown to affect the hematopoiesis of various lineages in the early stage of action . Over time, it causes extramedullary compensatory hematopoiesis in the myeloid and megakaryocytic lineages .

Dosage Effects in Animal Models

In animal models, this compound shows potent anti-tumor activity with an acceptable safety margin as a single agent in several cancers . The effects of this compound on tumor growth and survival were dose-dependent .

Metabolic Pathways

It is known that this compound disrupts the binding of BAK, BAX, and BIM to MCL1, leading to the activation of the BAX/BAK-dependent mitochondrial apoptotic pathway .

Transport and Distribution

It is known that this compound specifically binds with high affinity to the BH3-binding groove of MCL1 .

Subcellular Localization

It is known that this compound specifically binds with high affinity to the BH3-binding groove of MCL1 , which is typically located in the outer mitochondrial membrane.

準備方法

- S63845の合成経路は開発されていますが、具体的な詳細は機密情報です。

- 商業上の理由から、工業的製造方法は広く公表されていません。

化学反応の分析

- S63845はさまざまな化学反応を起こします:

酸化: 特定の条件下で酸化される可能性があります。

還元: 還元反応は構造を改変する可能性があります。

置換: 置換基を添加または置換することができます。

- 一般的な試薬には、酸化剤、還元剤、求核剤などがあります。

- 主要な生成物は、特定の反応条件によって異なります。

科学研究への応用

- This compoundは、研究において重要な用途を有しています:

癌研究: MCL1阻害を治療戦略として調査。

併用療法: 単独で、または他の抗癌剤と組み合わせて使用されます。

固形腫瘍: 一部の固形腫瘍細胞株に有効です.

類似化合物との比較

- S63845は、マウスMCL1よりもヒトMCL1に対する親和性が高い(6倍高い)点が特徴です .

- 類似化合物には、A-1210477やAZD5991などの他のMCL1阻害剤が含まれます。

特性

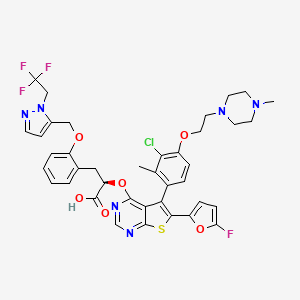

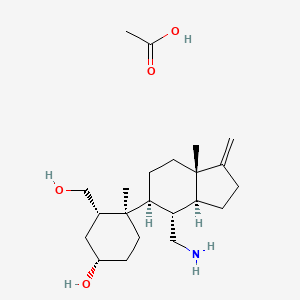

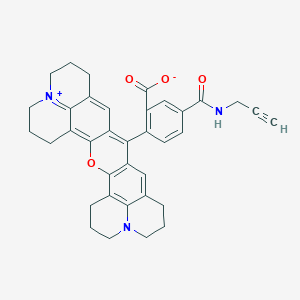

IUPAC Name |

(2R)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methoxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H37ClF4N6O6S/c1-23-26(7-8-28(34(23)40)53-18-17-49-15-13-48(2)14-16-49)32-33-36(45-22-46-37(33)57-35(32)29-9-10-31(41)55-29)56-30(38(51)52)19-24-5-3-4-6-27(24)54-20-25-11-12-47-50(25)21-39(42,43)44/h3-12,22,30H,13-21H2,1-2H3,(H,51,52)/t30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBHXVOCZBPADE-SSEXGKCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)OC(CC5=CC=CC=C5OCC6=CC=NN6CC(F)(F)F)C(=O)O)C7=CC=C(O7)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)O[C@H](CC5=CC=CC=C5OCC6=CC=NN6CC(F)(F)F)C(=O)O)C7=CC=C(O7)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H37ClF4N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

829.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does S63845 interact with its target, MCL-1?

A1: this compound acts as a BH3-mimetic, mimicking the action of pro-apoptotic BH3-only proteins. It binds directly to the BH3-binding groove of MCL-1, preventing MCL-1 from sequestering pro-apoptotic proteins like BIM, BAK, and NOXA [, , ].

Q2: What are the downstream effects of this compound binding to MCL-1?

A2: By inhibiting MCL-1, this compound releases pro-apoptotic proteins like BIM, BAK, and NOXA, allowing them to activate BAX and BAK. This activation triggers mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of caspases, ultimately inducing apoptosis [, , ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C36H34ClF4N5O5S, and its molecular weight is 756.2 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While specific spectroscopic data (NMR, IR, etc.) is not extensively detailed in the provided research papers, its chemical structure can be used to predict these properties.

Q5: Does this compound exhibit any catalytic properties?

A5: this compound is a small molecule inhibitor and does not appear to have intrinsic catalytic properties. Its primary mechanism involves direct binding and inhibition of MCL-1.

Q6: Is there information available regarding the compliance of this compound with SHE regulations?

A6: The provided research focuses on the preclinical investigation of this compound. As a result, specific information regarding its compliance with SHE regulations is limited at this stage of development.

Q7: What is the ADME profile of this compound?

A7: While precise ADME details are not provided in the research, studies mention the development of MIK665, an analog with improved pharmacokinetics in mice, suggesting potential limitations in the absorption, distribution, metabolism, or excretion of this compound [].

Q8: What is the in vivo activity and efficacy of this compound in preclinical models?

A8: this compound demonstrates potent in vivo anti-tumor activity in various preclinical models, including xenograft models of acute myeloid leukemia, multiple myeloma, and breast cancer. It shows efficacy as a single agent and demonstrates synergistic effects when combined with other therapies [, , , , , ].

Q9: What are the in vitro models used to study the efficacy of this compound?

A9: Researchers employed a diverse range of in vitro models, including established cell lines (e.g., SUPB15, BV173, MOLM14) and primary cells derived from patients with various hematological malignancies like acute myeloid leukemia, multiple myeloma, and mantle cell lymphoma [, , , , ].

Q10: What are the animal models used to evaluate this compound in vivo?

A10: Several in vivo studies utilized immunocompromised mouse models, including NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice, to establish human tumor xenografts and assess the efficacy of this compound alone or in combination therapies [, , , , ].

Q11: Have any clinical trials been conducted with this compound?

A11: While the provided papers do not mention completed clinical trials for this compound, they highlight its potential as a therapeutic agent and suggest a rationale for clinical evaluation, particularly in combination therapies [, ].

Q12: What are the known resistance mechanisms to this compound?

A12: Research suggests several mechanisms contribute to this compound resistance, including:

- Upregulation of other anti-apoptotic proteins: Increased expression of BCL-2, BCL-XL, or BCL-W can compensate for MCL-1 inhibition and maintain cell survival [, , , , ].

- Loss of pro-apoptotic proteins: Deletion or reduced expression of pro-apoptotic proteins like BAK or BIM can limit the efficacy of this compound [, ].

- MCL-1 mutations: Specific mutations in the MCL-1 protein can alter its interaction with this compound and affect drug sensitivity [].

Q13: What is the safety profile of this compound?

A13: Preclinical studies highlight potential on-target toxicities associated with MCL-1 inhibition, including:

- Hematopoietic toxicity: this compound can suppress hematopoiesis, potentially leading to cytopenias [, ].

- Hepatotoxicity: Studies report transient transaminitis as a potential side effect [].

Q14: Are there specific drug delivery strategies being explored to improve the targeting of this compound?

A14: One study explored encapsulating this compound into tumor-targeted nanoparticles decorated with fucoidan, a polysaccharide with affinity for P-selectin, a marker enriched in tumor sites. This approach aimed to enhance tumor delivery and minimize off-target toxicity [].

Q15: What are potential biomarkers for predicting the efficacy of this compound?

A15: Several biomarkers show promise in predicting this compound sensitivity:

- BCL-2 family expression profile: The expression levels of other BCL-2 family members, such as BCL-2, BCL-XL, and BCL-W, can influence sensitivity to this compound and inform potential combination strategies [, , , , ].

- BIM expression and phosphorylation status: BIM plays a crucial role in mediating apoptosis downstream of MCL-1 inhibition. Its expression and phosphorylation status can influence this compound efficacy [].

Q16: What analytical methods are used to characterize and quantify this compound?

A16: While the provided research doesn't delve into specific analytical methods, common techniques for characterizing and quantifying small molecule inhibitors like this compound include:

Q17: What are the alternatives and substitutes for this compound?

A17: While this compound represents a highly selective MCL-1 inhibitor, other MCL-1 inhibitors are under development, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

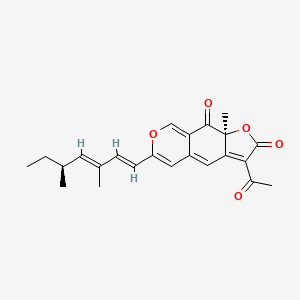

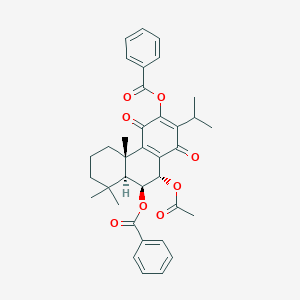

![(2S)-7-bromo-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide](/img/structure/B610559.png)

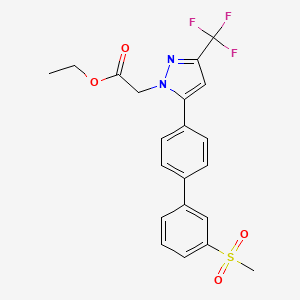

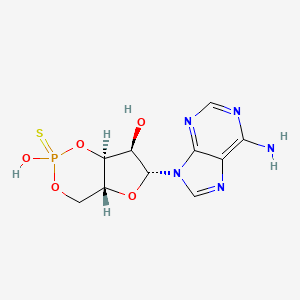

![[2-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone;methanesulfonic acid](/img/structure/B610572.png)